Neocuproine

Description

Spectrophotometric determination of copper and ultramicro blood sugar determinations; structure; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

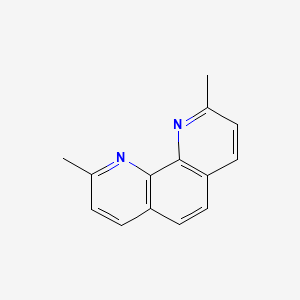

2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRGXJIJGHOCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060065 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Neocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-11-7, 7296-20-0, 34302-69-7 | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Neocuproine Copper Chelation

This technical guide provides a comprehensive overview of the core mechanism of this compound as a chelating agent for copper. It details the coordination chemistry, selectivity, and structural aspects of the resulting complex. Furthermore, it outlines key experimental methodologies for its study and presents relevant quantitative data.

Core Mechanism of Chelation

This compound, systematically named 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound that functions as a highly selective, bidentate chelating agent for the cuprous ion (Cu(I)).[1] Its remarkable specificity is a direct consequence of its molecular structure.

Selectivity for Copper(I): The defining feature of this compound is the presence of methyl groups at the 2 and 9 positions, flanking the nitrogen donor atoms.[1] This substitution creates significant steric hindrance, which prevents the formation of the typical octahedral complexes favored by many transition metals, including copper(II). Instead, it preferentially forms a tetrahedral coordination geometry, which is electronically and sterically favorable for the d¹⁰ configuration of Cu(I).[2] This steric profile effectively excludes other metal ions and is the primary reason for this compound's high selectivity.[1]

The Chelation Reaction: In solution, two molecules of this compound coordinate with one cuprous ion. Each this compound molecule acts as a bidentate ligand, binding to the copper ion through its two nitrogen atoms. This results in the formation of a stable, bis-chelated complex, [Cu(this compound)₂]⁺ .[1][2]

The overall reaction is: Cu⁺ + 2 C₁₄H₁₂N₂ → [Cu(C₁₄H₁₂N₂)₂]⁺

This complex exhibits a characteristic deep orange-red color, which allows for its quantification using spectrophotometry.[1] In analytical applications where copper is initially present in the cupric (Cu(II)) state, a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid is first added to the solution to reduce Cu(II) to Cu(I) before the addition of this compound.[3]

Structural Characteristics of the [Cu(this compound)₂]⁺ Complex

X-ray crystallography studies have elucidated the three-dimensional structure of the [Cu(this compound)₂]⁺ cation.

-

Coordination Geometry : The Cu(I) ion is coordinated by four nitrogen atoms from the two bidentate this compound ligands, resulting in a distorted tetrahedral geometry.[4]

-

Bond Lengths and Angles : The Cu-N bond distances are typically in the range of 2.027 Å to 2.079 Å.[4][5] The geometry shows considerable distortion from an ideal tetrahedron, with intra-ligand N-Cu-N angles around 81-83° and inter-ligand N-Cu-N angles varying more widely (115-135°).[5] The dihedral angle between the planes of the two phenanthroline ligands has been reported to be approximately 77.16°.[4] This distortion is influenced by packing forces within the crystal lattice.[6]

Quantitative Data

The formation and properties of the [Cu(this compound)₂]⁺ complex have been quantified by various methods, primarily UV-Vis spectrophotometry.

| Parameter | Value | Conditions | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | 450 - 458 nm | Neutral or slightly acidic aqueous solution | [3][7] |

| Molar Absorptivity (ε) | 7.5 x 10³ L mol⁻¹ cm⁻¹ | pH 10, NH₃-NH₄Cl buffer | [7] |

| Stoichiometry (this compound:Cu(I)) | 2:1 | N/A | [1] |

| Optimal pH Range for Formation | 3 to 9 | Aqueous solution | [8] |

Experimental Protocols

Spectrophotometric Determination of Copper

This method is widely used for the quantification of copper in various samples. It relies on the formation of the colored [Cu(this compound)₂]⁺ complex.

Principle: Copper(II) in the sample is reduced to copper(I) using hydroxylamine hydrochloride. The Cu(I) then reacts with this compound to form the orange-red complex, which is extracted into an organic solvent. The absorbance of the organic phase is measured at its λmax (~457 nm) and compared to a standard curve to determine the copper concentration.[3][11]

Detailed Protocol:

-

Sample Preparation : Prepare an acidic solution of the sample. If necessary, digest the sample to remove interfering organic matter. Transfer a sample aliquot containing 5 to 200 µg of copper into a separatory funnel.[11]

-

Reduction : Add 5 mL of a 10% (w/v) hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).[11]

-

Complexation of Interferents : Add 10 mL of a 30% (w/v) sodium citrate (B86180) solution. This complexes other metal ions that might precipitate when the pH is raised.[11]

-

pH Adjustment : Adjust the solution pH to a range of 4 to 6 using ammonium (B1175870) hydroxide.[11]

-

Chelation : Add 5 mL of a 0.1% (w/v) solution of this compound in absolute ethanol (B145695).[11]

-

Extraction : Add 10 mL of chloroform (B151607) to the separatory funnel. Shake vigorously for at least 30 seconds to extract the [Cu(this compound)₂]⁺ complex into the organic phase. Allow the layers to separate.[11]

-

Measurement : Carefully drain the lower chloroform layer into a 25-mL volumetric flask containing 3-4 mL of absolute ethanol (to prevent turbidity). Dilute to the mark with absolute ethanol.[11]

-

Analysis : Measure the absorbance of the solution at 457 nm using a spectrophotometer against a reagent blank prepared following the same procedure.[3][11]

-

Quantification : Determine the copper concentration from a calibration curve prepared using standard copper solutions.[11]

X-ray Crystallography

To determine the solid-state structure of the [Cu(this compound)₂]⁺ complex, single-crystal X-ray diffraction is the definitive method.

General Methodology:

-

Synthesis and Crystallization : The complex, for example, [Cu(dmph)₂]Cl·6H₂O, is synthesized by reacting a Cu(II) salt like CuCl₂·2H₂O with this compound in an aqueous solution at a controlled pH (e.g., pH 11).[5] Slow evaporation of the solvent or vapor diffusion techniques are then used to grow single crystals suitable for diffraction.

-

Data Collection : A selected crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell. This model is then refined to determine the precise atomic positions, bond lengths, and angles, ultimately yielding the final crystal structure.[4][5]

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method for determining the stability constants of metal complexes in solution.[9]

Principle: The formation of a complex between a metal ion and a ligand that is basic in nature (like this compound) changes the hydrogen ion concentration (pH) of the solution.[10] By titrating a solution containing the metal ion and the ligand with a strong acid or base and monitoring the pH with a glass electrode, data can be obtained to calculate the stepwise and overall stability constants.[10]

General Procedure:

-

Solution Preparation : Prepare several solutions with known concentrations: the metal ion (e.g., Cu⁺), the ligand (this compound), a strong acid (e.g., HClO₄), and a strong base titrant (e.g., NaOH). An inert electrolyte (e.g., KCl or NaClO₄) is used to maintain constant ionic strength.[9]

-

Titration Sets : Multiple titrations are performed, typically including: (a) the acid alone, (b) the acid plus the ligand, and (c) the acid plus the ligand and the metal ion.

-

Data Acquisition : The solutions are titrated with the standardized base, and the pH (or electrode potential) is recorded after each addition of titrant. The system is maintained at a constant temperature and under an inert atmosphere (e.g., nitrogen) to exclude CO₂.

-

Calculation : The titration curves are analyzed. The difference between the curves is used to calculate the average number of ligands bound per metal ion (the formation function, n̄) and the free ligand concentration ([L]) at each point of the titration. This data is then used to construct a formation curve (a plot of n̄ vs. p[L]), from which the stability constants (K₁, K₂, etc.) can be derived using computational programs like BEST.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Copper;2,9-Dimethyl-1,10-phenanthroline Complex|Supplier [benchchem.com]

- 3. Spectrophotometric Determination of Copper in Yttrium Metal With this compound - UNT Digital Library [digital.library.unt.edu]

- 4. Bis(2,9-dimethyl-1,10-phenanthroline)copper(I) pentacyanidonitrosoferrate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with this compound in the presence of copper(II) - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. info.gfschemicals.com [info.gfschemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. osti.gov [osti.gov]

Neocuproine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Neocuproine for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, a heterocyclic organic compound, is a cornerstone in analytical chemistry and a molecule of growing interest in biological and pharmaceutical research. Renowned for its high specificity as a chelating agent for copper(I), it is indispensable for the spectrophotometric determination of copper. Beyond its analytical utility, this compound and its metal complexes exhibit significant biological activities. These activities include the modulation of oxidative stress, interaction with nitrergic signaling pathways, and potential as an anti-tumor agent, primarily through mechanisms involving copper-dependent reactive oxygen species (ROS) generation. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, key experimental protocols, and its mechanisms of action in biological systems.

Chemical Identity and Structure

This compound, systematically named 2,9-dimethyl-1,10-phenanthroline, is a derivative of phenanthroline with methyl groups at the 2 and 9 positions.[1][2] These methyl groups introduce significant steric hindrance around the nitrogen donor atoms.[1] This structural feature is critical to its chemical properties, particularly its high selectivity for copper(I), which forms a stable tetrahedral complex, while disfavoring the formation of complexes with other metals like iron(II) that prefer octahedral coordination.[1][3]

The synthesis of this compound can be achieved via the Doebner-Miller reaction, a classic method for quinoline (B57606) synthesis.[3][4] This involves the acid-catalyzed reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[4]

Figure 1: Simplified workflow for the synthesis of this compound.

Physicochemical Properties

This compound is a pale yellow to off-white crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607).[1][5] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,9-Dimethyl-1,10-phenanthroline | [6] |

| Synonyms | Neo-Cuproin, DMPHEN | [5][6] |

| CAS Number | 484-11-7 | [6] |

| Molecular Formula | C₁₄H₁₂N₂ | [6] |

| Molecular Weight | 208.26 g/mol | [5] |

| SMILES | Cc1ccc2ccc3ccc(C)nc3c2n1 | [2] |

| InChIKey | IYRGXJIJGHOCFS-UHFFFAOYSA-N | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Pale yellow or off-white crystalline powder | [1] |

| Melting Point | 159 - 164 °C | [1] |

| Boiling Point | 337.46 °C (rough estimate) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble in methanol (100 mg/mL), ethanol, chloroform | [1] |

| pKa (Predicted) | 6.01 ± 0.30 | [1][5] |

| UV/Vis λmax (Methanol) | 231, 269 nm | [2] |

| UV/Vis λmax of [Cu(this compound)₂]⁺ | 457 nm (in Chloroform-Methanol) | [7] |

| Molar Absorptivity of [Cu(this compound)₂]⁺ | ~8000 L mol⁻¹ cm⁻¹ at 457 nm | [7] |

Experimental Protocols

Spectrophotometric Determination of Copper(I)

This compound is the reagent of choice for the selective determination of copper(I). The method is highly sensitive and free from interference from most other metal ions, including iron(II).[7] The protocol involves the reduction of any present copper(II) to copper(I), chelation with this compound, extraction of the colored complex, and subsequent spectrophotometric measurement.

-

Sample Preparation : Prepare an aqueous sample solution containing 5 to 200 µg of copper.

-

Reduction : Add 5 mL of a 10% (w/v) hydroxylamine (B1172632) hydrochloride solution to the sample to reduce Cu(II) to Cu(I).

-

Complexation of Interferents : Add 10 mL of a 30% (w/v) sodium citrate (B86180) solution to complex other metal ions that might precipitate.

-

pH Adjustment : Adjust the solution pH to between 4 and 6 using ammonium (B1175870) hydroxide.

-

Chelation : Add 5 mL of a 0.1% (w/v) this compound solution in absolute ethanol.

-

Extraction : Add 10 mL of chloroform and shake the mixture in a separatory funnel for approximately 30 seconds. Allow the organic and aqueous layers to separate.

-

Measurement : Collect the chloroform layer, dilute to a known volume (e.g., 25 mL) with absolute ethanol, and measure the absorbance at 457 nm against a reagent blank.

-

Quantification : Determine the copper concentration using a standard curve prepared with known copper concentrations.

Figure 2: Experimental workflow for copper determination.

Copper-Dependent Cytotoxicity (MTT Assay)

The cytotoxic effects of this compound, particularly in the presence of copper, can be quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which correlates with cell viability.[8][9]

-

Cell Seeding : Seed cells (e.g., SH-SY5Y neuroblastoma cells or L1210 leukemia cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

-

Treatment Preparation : Prepare solutions of this compound with and without the addition of a copper salt (e.g., CuCl₂ or CuSO₄) in the appropriate cell culture medium. A typical molar ratio might be 1:1 or with a slight excess of copper.

-

Cell Treatment : Remove the old medium and add 100 µL of the treatment solutions (including vehicle controls and copper-only controls) to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8]

-

Formazan (B1609692) Formation : Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]

-

Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at a primary wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Biological Activities and Mechanisms of Action

This compound's biological effects are predominantly linked to its interaction with copper, leading to modulation of redox-sensitive signaling pathways.

Role in Oxidative Stress

While sometimes used as an antioxidant, the this compound-copper complex is a potent pro-oxidant.[11] Intracellularly, Cu(II) is reduced to Cu(I), which then forms the [Cu(this compound)₂]⁺ complex. This complex can participate in a Fenton-like reaction with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[11] These radicals can induce significant cellular damage, including DNA strand breaks and lipid peroxidation, ultimately leading to cytotoxicity.[11] This pro-oxidant activity is the basis for its anti-tumor effects.[12]

Figure 3: this compound-mediated generation of oxidative stress.

Interaction with Nitrergic Signaling

This compound has a complex role in nitrergic (nitric oxide-mediated) signaling. It potentiates the smooth muscle relaxation induced by endogenous nitric oxide (NO). This is thought to occur because this compound, acting as an antioxidant, protects NO from degradation by scavenging Cu(I) ions that could otherwise generate superoxide (B77818) radicals.[13]

Conversely, this compound inhibits the vasodilation caused by S-nitrosothiols (a class of NO donor molecules).[13] This suggests that the release of NO from S-nitrosothiols is a Cu(I)-dependent process, which is blocked when this compound chelates the available Cu(I). This dual activity makes this compound a valuable tool for distinguishing between signaling pathways mediated by free NO and those mediated by S-nitrosothiols.

Conclusion

This compound is a structurally unique and versatile molecule with well-established applications and emerging biological significance. Its sterically hindered phenanthroline core confers high selectivity for copper(I), making it an unparalleled reagent for copper analysis. For researchers in drug development, its ability to modulate intracellular copper homeostasis and induce potent, copper-dependent oxidative stress presents a clear mechanism for its observed anti-tumor activity. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for professionals seeking to leverage the distinct chemical and biological properties of this compound in their research endeavors. Further investigation into its redox activity and biological interactions will continue to uncover its potential in therapeutics and advanced material science.

References

- 1. This compound CAS#: 484-11-7 [m.chemicalbook.com]

- 2. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | 484-11-7 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,9-Dimethyl-1,10-phenanthroline (this compound): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2,9-dimethyl-1,10-phenanthroline (Neocuproine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine. This compound is a vital heterocyclic organic compound and a highly selective chelating agent for copper(I) ions, finding extensive applications in analytical chemistry, catalysis, and coordination chemistry.[1][2][3] This document details established synthetic methodologies, including the Skraup reaction, and provides step-by-step experimental protocols. Furthermore, it outlines effective purification techniques to obtain high-purity this compound. All quantitative data, including physical properties and spectral characteristics, are summarized in structured tables for easy reference and comparison. Logical workflows for the synthesis and purification processes are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental procedures.

Introduction

1,10-Phenanthroline and its derivatives have been subjects of extensive study since the late 19th century. Among these, this compound (2,9-dimethyl-1,10-phenanthroline) is distinguished by the steric hindrance imparted by the methyl groups at the 2 and 9 positions, flanking the nitrogen donor sites.[1][3] This structural feature prevents the formation of tris-complexes with many metal ions, a characteristic that is in stark contrast to the parent 1,10-phenanthroline. This property makes this compound a highly selective ligand, particularly for copper(I), with which it forms a stable, intensely colored orange-red complex, [Cu(this compound)₂]⁺.[1] This high selectivity is the basis for its widespread use in the spectrophotometric determination of copper.[4]

This guide presents two primary synthetic routes to this compound and details a standard purification method. The objective is to provide researchers and professionals in drug development and related fields with a practical and in-depth resource for the preparation of high-purity this compound for various research and development applications.

Synthesis of 2,9-dimethyl-1,10-phenanthroline

There are two main established methods for the synthesis of this compound.

Method 1: Skraup Reaction of o-Nitroaniline with Crotonaldehyde (B89634) Diacetate

The Skraup reaction is a classic method for the synthesis of quinolines and their derivatives.[5] In the case of this compound, sequential Skraup reactions (also referred to as Doebner-Miller reactions/condensations) are performed using o-nitroaniline and crotonaldehyde diacetate.[1][3]

Method 2: Condensation of o-Phenylenediamine (B120857) with Crotonaldehyde Diacetate

An alternative and often higher-yielding synthesis involves the condensation of o-phenylenediamine with crotonaldehyde diacetate in the presence of an oxidizing agent like m-nitrobenzenesulfonate (B8546208).[1][3] While this method can provide better yields, it is generally considered less economical.[1][3]

Experimental Protocols

Synthesis via Condensation of o-Phenylenediamine (Method 2)

This protocol is adapted from established methodologies for phenanthroline synthesis.

Materials:

-

o-Phenylenediamine

-

Crotonaldehyde Diacetate

-

Sodium m-nitrobenzenesulfonate (or Arsenic(V) oxide)

-

Concentrated Hydrochloric Acid

-

Ammonia (B1221849) solution

-

Organic solvent (e.g., acetone)

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine in concentrated hydrochloric acid.

-

To this solution, add crotonaldehyde diacetate. The reaction is typically carried out at an elevated temperature, for instance, between 70-85°C for a period of 2-8 hours.[6][7]

-

An oxidizing agent, such as sodium m-nitrobenzenesulfonate, is included in the reaction mixture.

-

After the initial reaction period, the mixture may be further refluxed at a higher temperature (e.g., 90-110°C) for an additional 2-8 hours to ensure completion.[6][7]

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to be alkaline (pH 10-13) using an ammonia solution to precipitate the crude product.[6]

-

The crude 2,9-dimethyl-1,10-phenanthroline is then collected by filtration.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to yield a pale yellow to off-white crystalline solid.[8][9]

Materials:

-

Crude 2,9-dimethyl-1,10-phenanthroline

-

Aqueous Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot aqueous ethanol.

-

If the solution is colored, activated carbon can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly. The purified product often crystallizes as a hemihydrate or dihydrate.[1][3]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,9-dimethyl-1,10-phenanthroline | [1][3] |

| Common Name | This compound | [1][3] |

| CAS Number | 484-11-7 | [1] |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molar Mass | 208.26 g/mol | [1] |

| Appearance | Pale yellow to off-white crystalline powder | [1][9] |

| Melting Point | 162-164 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, ether, benzene. | [1] |

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available in public databases. | [1][10][11] |

| ¹³C NMR | Spectra available in public databases. | [1][10][11] |

| FTIR | KBr wafer technique data available. | [1][10] |

| Mass Spec (GC-MS) | Data available in public databases. | [1] |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Methods

Caption: Relationship between the two primary synthesis methods for this compound.

References

- 1. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. info.gfschemicals.com [info.gfschemicals.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]

- 7. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]

- 8. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,9-Dimethyl-1,10-phenanthroline hydrate | C14H14N2O | CID 16211234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Coordination Chemistry of Neocuproine with Copper(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a highly specific chelating agent for copper(I), forming a stable, intensely colored complex, [Cu(this compound)₂]⁺. This interaction is central to a myriad of applications, from quantitative analysis to catalysis and neurochemical research. The steric hindrance imposed by the methyl groups at the 2 and 9 positions of the phenanthroline ring system dictates a tetrahedral coordination geometry around the Cu(I) ion, a feature critical to its selectivity. This guide provides a comprehensive overview of the synthesis, structural characteristics, and reactivity of copper(I)-neocuproine complexes. It details experimental protocols for complex synthesis and for the widely used CUPRAC antioxidant assay. Furthermore, it explores the role of these complexes in biological systems, including their influence on synaptic processes and nitric oxide pathways, with key mechanisms and experimental workflows visualized for clarity.

Core Principles of this compound-Copper(I) Coordination

This compound's affinity for copper(I) is a cornerstone of its utility. As a derivative of 1,10-phenanthroline, it is a bidentate heterocyclic ligand that coordinates to the metal center via its two nitrogen atoms. The defining feature of this compound is the presence of methyl groups adjacent to these nitrogen donors.

Steric Hindrance and Selectivity: The bulky methyl groups create significant steric hindrance. While many transition metals can form stable octahedral complexes with three phenanthroline ligands (e.g., [Fe(phen)₃]²⁺), such tris-chelate complexes with this compound are disfavored.[1] For copper, this steric clash prevents the stabilization of the copper(II) state, which prefers a square planar or distorted octahedral geometry. In contrast, copper(I), with its d¹⁰ electronic configuration, readily adopts the tetrahedral geometry enforced by two this compound ligands, leading to the highly stable [Cu(this compound)₂]⁺ cation.[1] This complex exhibits a characteristic deep orange-red color, a property extensively used in spectrophotometric analysis.[1]

Formation: The [Cu(this compound)₂]⁺ complex is readily formed in neutral or slightly acidic solutions.[1] In many applications, a precursor copper(II) salt is used, and a reducing agent is added to generate the necessary copper(I) in situ. Common reducing agents include hydroxylamine, ascorbic acid, or even the antioxidant analyte itself in assays like CUPRAC.

Quantitative Data Summary

The structural and physicochemical properties of copper-neocuproine complexes have been well-characterized. The following tables summarize key quantitative data.

Table 1: Structural Data for Copper-Neocuproine Complexes

| Parameter | Complex | Value | Reference(s) |

| Coordination Geometry | [Cu(dmphen)(SCN)] | Distorted Tetrahedral | [2] |

| Cu-N Bond Length | [Cu(dmphen)(SCN)] (from dmphen) | 2.110(3) Å, 2.091(3) Å | [2] |

| Cu-N Bond Length | [Cu(dmphen)(SCN)] (from SCN⁻) | 1.923(3) Å | [2] |

| Cu-S Bond Length | [Cu(dmphen)(SCN)] (from SCN⁻) | 2.378(1) Å | [2] |

| N-Cu-N Angle | [Cu(dmphen)(SCN)] (bite angle of dmphen) | 80.29(11)° | [2] |

| Cu-N Bond Length | [Cu(H₂O)(5-Cl-Sal)(Neo)] (Cu(II) Complex) | 2.023(2) Å, 2.295(2) Å | [3] |

| Cu-O Bond Length | [Cu(H₂O)(5-Cl-Sal)(Neo)] (Cu(II) Complex) | 1.899(2) Å, 1.924(2) Å | [3] |

dmphen = 2,9-dimethyl-1,10-phenanthroline (this compound); 5-Cl-Sal = 5-chlorosalicylate

Table 2: Physicochemical Properties of the [Cu(this compound)₂]⁺ Complex

| Parameter | Condition / Solvent | Value | Reference(s) |

| **Overall Stability Constant (log β₂) ** | Aqueous Solution | 19.1 - 19.5 | [4] |

| Molar Absorptivity (ε) | Isoamyl Alcohol | 7950 L mol⁻¹ cm⁻¹ | [5] |

| Absorption Maximum (λₘₐₓ) | Various | ~450 - 458 nm | [6][7] |

| Redox Potential (E½ for Cu²⁺/Cu⁺) | Aqueous (Phenanthroline derivatives) | 190 mV to 1200 mV (vs. NHE) | [8] |

Key Experimental Protocols

Synthesis of Bis(this compound)copper(I) Tetrafluoroborate

This protocol is adapted from general procedures for synthesizing similar bis(phenanthroline)copper(I) complexes and is suitable for producing a stable, isolable salt of the [Cu(this compound)₂]⁺ cation.

Materials:

-

Tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄]BF₄

-

This compound (2,9-dimethyl-1,10-phenanthroline)

-

Dichloromethane (DCM), dry and degassed

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Schlenk flask or sealed vial with rubber septum

Procedure:

-

In an argon-flushed Schlenk flask, suspend 1.0 equivalent of [Cu(CH₃CN)₄]BF₄ in dry, degassed DCM (approx. 0.5 mL per 12-15 mg of copper precursor).

-

In a separate vial, dissolve 2.0 equivalents of this compound in dry, degassed DCM (approx. 1.5 mL per 10-12 mg of ligand).

-

Using a syringe, add the this compound solution to the stirring suspension of the copper(I) precursor. The mixture should immediately turn a deep orange-red color.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

-

Reduce the solvent volume under a stream of argon or under reduced pressure until the solution is concentrated.

-

Add diethyl ether to precipitate the orange-red product.

-

Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

-

Store the final product, [Cu(this compound)₂]BF₄, under an inert atmosphere and protected from light.

CUPRAC Assay for Total Antioxidant Capacity

The CUPRAC (CUPric Reducing Antioxidant Capacity) assay measures the total antioxidant capacity of a sample by monitoring the reduction of Cu(II) to Cu(I) by antioxidants, followed by the formation of the colored [Cu(this compound)₂]⁺ complex.

Reagents:

-

Copper(II) Chloride Solution: 10 mM CuCl₂ in deionized water.

-

This compound Solution: 7.5 mM this compound in 96% ethanol (B145695).

-

Ammonium (B1175870) Acetate (B1210297) Buffer: 1.0 M, pH 7.0 in deionized water.

-

Trolox Standard Solution: Prepare a stock solution in ethanol for creating a standard curve.

-

Sample Solution: Sample dissolved in an appropriate solvent (water, ethanol, etc.).

Procedure:

-

Blank Preparation: In a test tube or microplate well, mix 1.0 mL of the CuCl₂ solution, 1.0 mL of the this compound solution, and 1.0 mL of the ammonium acetate buffer. Add 1.1 mL of the solvent used for the sample.

-

Standard/Sample Preparation: In separate tubes/wells, mix 1.0 mL of the CuCl₂ solution, 1.0 mL of the this compound solution, and 1.0 mL of the ammonium acetate buffer.

-

Add a known volume of the standard or sample solution (e.g., 1.1 mL, adjusting volumes as needed to a final volume of 4.1 mL).

-

Vortex or mix the solutions thoroughly.

-

Incubate the mixtures at room temperature in the dark for 30-60 minutes. For slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[6]

-

Measure the absorbance of the solutions at 450 nm against the prepared reagent blank.[9][10][11]

-

Construct a calibration curve using the absorbance values from the Trolox standards.

-

Calculate the antioxidant capacity of the samples and express the results as Trolox equivalents.

Biological Relevance and Mechanistic Pathways

The unique chemistry of copper-neocuproine complexes makes them valuable tools and bioactive agents in various biological contexts.

Inhibition of Nitric Oxide (NO) Release from S-Nitrosothiols

S-nitrosothiols (RSNOs) are important biological carriers of nitric oxide. Their decomposition to release NO is often catalyzed by trace amounts of copper(I) ions.[12] this compound acts as a potent inhibitor of this process by sequestering the catalytically active Cu(I), thereby preventing the breakdown of RSNOs. This interaction has been used to demonstrate the dependence of nitrosothiol-mediated vasodilation on a Cu(I)-catalyzed process.[8][13]

Regulation of Synaptic Proteins in Hippocampal Neurons

Research has shown that this compound can modulate synaptic activity. By facilitating copper uptake into hippocampal neurons, it triggers a cascade that leads to the down-regulation of key presynaptic proteins. Chronic exposure to this compound has been observed to decrease the mRNA and protein levels of synapsin and dynamin I, proteins essential for neurotransmitter vesicle trafficking and release. This effect is dependent on copper influx, as it can be blocked by extracellular copper chelators.[14] This suggests that this compound, and by extension copper homeostasis, can significantly impact synaptic machinery and neuronal excitability.

The CUPRAC Assay Workflow

The CUPRAC assay is a robust and versatile method for measuring antioxidant capacity. The workflow involves the reduction of the Cu(II)-neocuproine reagent by an antioxidant to produce the chromophore, [Cu(I)(this compound)₂]⁺, which is then quantified spectrophotometrically.

Conclusion

The coordination chemistry of this compound with copper(I) is characterized by high specificity and stability, driven by the unique steric and electronic properties of the ligand. The resulting [Cu(this compound)₂]⁺ complex serves as a robust chromophore for analytical methods like the CUPRAC assay and as a tool to probe the roles of copper in complex biological processes. For drug development professionals, understanding these interactions is crucial for designing copper-chelating therapeutic strategies and for elucidating the mechanisms by which copper dyshomeostasis impacts neurobiology and other physiological pathways. The protocols and data provided herein offer a solid foundation for further research and application in this dynamic field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Syntheses, Crystal Structures and Properties of Copper(Ⅰ) and Copper(Ⅱ) Complexes with 2,9-Dimethyl-1,10-phenanthroline [ccspublishing.org.cn]

- 3. Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒this compound Ternary Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unification of the Copper(I) Binding Affinities of the Metallo-chaperones Atx1, Atox1, and Related Proteins: DETECTION PROBES AND AFFINITY STANDARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4.3. CUPRAC Method [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. NYLearns.org - Laboratory 2: Learning the CUPRAC Method using Epicatechin, Quercetin, and Trolox [nylearns.org]

- 12. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper-uptake is critical for the down regulation of synapsin and dynamin induced by this compound: modulation of synaptic activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Characteristics of Neocuproine Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine, a methylated phenanthroline derivative, is a critical chelating agent with extensive applications in analytical chemistry and biomedical research. Its ability to specifically form a stable, colored complex with cuprous ions has made it an indispensable tool in spectrophotometric assays, most notably the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. This compound typically exists in hydrated forms, primarily as a hemihydrate and a dihydrate. The degree of hydration can significantly influence its physical properties, such as solubility, stability, and crystal structure, which in turn can affect its reactivity and suitability for various applications. This technical guide provides an in-depth comparison of the physical properties of this compound hemihydrate and this compound dihydrate, details key experimental protocols for their characterization, and illustrates relevant experimental workflows.

Comparative Physical Properties

The following tables summarize the known quantitative data for this compound hemihydrate and dihydrate based on available literature. It is important to note that the literature does not always clearly distinguish between the two hydrated forms, and some data may refer to the anhydrous compound.

| Property | This compound Hemihydrate | This compound Dihydrate |

| Molecular Formula | C₁₄H₁₂N₂·0.5H₂O[1] | C₁₄H₁₂N₂·2H₂O |

| Molecular Weight | 217.27 g/mol [1] | 244.29 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] | Needles from water |

| Melting Point | 160.0 to 164.0 °C[4] | Not explicitly reported |

Table 1: General Physical Properties

| Solvent | This compound Hemihydrate | This compound Dihydrate |

| Water | Slightly soluble[3][5] | Soluble (forms needles from water) |

| Methanol | Soluble (50 mg/mL)[6] | Not explicitly reported |

| Ethanol | Soluble (10 mg/mL)[6] | Not explicitly reported |

| DMSO | Soluble (25 mg/mL)[6] | Soluble |

| Dimethylformamide (DMF) | Soluble (approx. 25 mg/mL)[7] | Not explicitly reported |

Table 2: Solubility Data

Experimental Protocols

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for determining the water content and thermal stability of hydrated compounds.[8][9][10][11][12]

Objective: To differentiate between the hemihydrate and dihydrate forms by quantifying the loss of water upon heating and to determine their decomposition temperatures.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

-

Sample Preparation: A small, accurately weighed amount (typically 5-10 mg) of the this compound hydrate (B1144303) is placed in an aluminum or ceramic pan.

-

TGA Protocol:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature.

-

The percentage weight loss corresponding to the loss of water molecules is calculated. For the hemihydrate, a weight loss corresponding to one water molecule per two this compound molecules is expected. For the dihydrate, a weight loss corresponding to two water molecules per one this compound molecule is expected.

-

-

DSC Protocol:

-

Simultaneously with TGA, the heat flow to or from the sample is measured relative to a reference pan.

-

Endothermic peaks will be observed corresponding to the energy required for dehydration.

-

The melting point and decomposition temperature can also be determined from endothermic or exothermic events at higher temperatures.

-

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful non-destructive technique used to analyze the crystal structure of materials.[13][14][15][16][17][18][19] The hemihydrate and dihydrate forms of this compound will have distinct crystal structures and therefore unique XRPD patterns.

Objective: To identify and distinguish between the crystalline phases of this compound hemihydrate and dihydrate.

Methodology:

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

-

Sample Preparation: A small amount of the finely ground this compound hydrate powder is packed into a sample holder.

-

Data Collection:

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded by a detector.

-

A diffraction pattern is generated, plotting intensity versus the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern, with its unique set of peaks (d-spacings), serves as a fingerprint for the specific crystalline phase.

-

By comparing the experimental pattern with reference patterns from crystallographic databases, the specific hydrate form can be identified.

-

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is a widely used method to determine the total antioxidant capacity of a sample, and it relies on the chelation of Cu(I) by this compound.[20][21][22][23][24]

Objective: To measure the antioxidant capacity of a sample using the this compound-based CUPRAC reagent.

Methodology:

-

Reagent Preparation:

-

Copper(II) chloride solution: 10 mM aqueous solution.

-

This compound solution: 7.5 mM solution in ethanol.

-

Ammonium acetate (B1210297) buffer: 1 M aqueous solution, pH 7.0.

-

CUPRAC reagent: Prepared by mixing the above three solutions.

-

-

Assay Protocol:

-

An aliquot of the antioxidant-containing sample is mixed with the CUPRAC reagent.

-

The mixture is incubated at room temperature for a specified time (e.g., 30 minutes). For slower-reacting antioxidants, incubation at a higher temperature (e.g., 50 °C) may be necessary.[20]

-

The absorbance of the resulting orange-yellow Cu(I)-neocuproine complex is measured spectrophotometrically at approximately 450 nm.

-

The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.

-

Visualizations

Caption: Workflow of the CUPRAC antioxidant capacity assay.

Caption: Role of this compound in intracellular copper chelation.

Conclusion

The distinction between this compound hemihydrate and dihydrate is critical for researchers in various scientific disciplines. While there are gaps in the direct comparative data, the information presented in this guide, along with the detailed experimental protocols, provides a solid foundation for the characterization and application of these compounds. The provided diagrams for the CUPRAC assay and the biological role of this compound offer a clear visual representation of key processes involving this important chelating agent. Further research focusing on a direct and comprehensive comparison of the physicochemical properties of the two hydrates would be of significant value to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. This compound hemihydrate | C28H26N4O | CID 67652146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 484-11-7 [m.chemicalbook.com]

- 4. This compound | 34302-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound hemihydrate [chembk.com]

- 6. This compound hemihydrate - CAS-Number 484-11-7 - Order from Chemodex [chemodex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dev.mathur.uni-koeln.de [dev.mathur.uni-koeln.de]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. marshall.edu [marshall.edu]

- 16. What is X-Ray Powder Diffraction analysis- XRPD? [xrpd.eu]

- 17. mathur.uni-koeln.de [mathur.uni-koeln.de]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. imf.ucmerced.edu [imf.ucmerced.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3.4.3. CUPRAC Method [bio-protocol.org]

- 22. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. oxfordbiomed.com [oxfordbiomed.com]

- 24. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]

Neocuproine: A Technical Guide to its Molar Absorptivity, Extinction Coefficient, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine, a heterocyclic organic compound, is a critical reagent in various analytical and biological applications. Its high affinity and specificity for copper(I) ions make it an invaluable tool for spectrophotometric determination of copper and for studying the role of copper in biological systems. This technical guide provides an in-depth overview of the molar absorptivity and extinction coefficient of this compound, details experimental protocols for its use, and explores its implications in cellular signaling pathways and drug development.

Molar Absorptivity and Extinction Coefficient of this compound and its Copper(I) Complex

The utility of this compound in quantitative analysis is primarily due to the intense color of its complex with cuprous ions (Cu(I)). The terms molar absorptivity and extinction coefficient are often used interchangeably and refer to a measure of how strongly a chemical species absorbs light at a particular wavelength.

While this compound itself exhibits absorbance in the UV region, its molar absorptivity is most significant when complexed with copper(I). This complex, [Cu(this compound)₂]⁺, has a distinct orange-yellow color with a strong absorbance maximum in the visible spectrum, making it ideal for colorimetric assays.

Quantitative Data Summary

The following tables summarize the molar absorptivity (ε) values for the this compound-copper(I) complex under various experimental conditions.

| Analyte | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Medium | Reference |

| [Cu(this compound)₂]⁺ | 457 nm | ~8000 | Chloroform-methanol mixture | [1] |

| [Cu(this compound)₂]⁺ | 454 nm | 7950 | Isoamyl alcohol | |

| [Cu(this compound)₂]⁺ | 460 nm | 7900 | Neutral or slightly acidic solution | [2] |

| [Cu(this compound)₂]⁺ | 450 nm | 7500 | NH₃-NH₄Cl buffer (pH 10) |

Note: The extinction coefficient is numerically equivalent to the molar absorptivity.

While specific molar absorptivity values for free this compound are not extensively reported in the literature, its UV-Vis spectrum shows characteristic absorption bands. In the absence of metal ions, this compound displays absorbance maxima in the UV range, typically around 260-270 nm and 290-310 nm.[1] The analytical significance of this compound's absorbance is predominantly realized upon the formation of its intensely colored copper(I) complex.

Experimental Protocols

Spectrophotometric Determination of Copper in Aqueous Samples

This protocol is a standard method for the quantification of copper in various samples, including water and biological fluids.[1]

Principle: Copper(II) ions in the sample are first reduced to copper(I) ions using a reducing agent. These cuprous ions then react with this compound to form a stable, colored complex that can be extracted into an organic solvent and measured spectrophotometrically.

Reagents:

-

Hydroxylamine-hydrochloride solution (10% w/v): To reduce Cu(II) to Cu(I).

-

Sodium citrate (B86180) solution (30% w/v): To complex other metal ions that might interfere.

-

This compound solution (0.1% w/v in ethanol): The chelating agent.

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH): To adjust the pH.

-

Chloroform (B151607) (CHCl₃): For extraction of the complex.

-

Ethanol (B145695) or Methanol: To dilute the extract.

-

Standard copper solution (e.g., 1000 mg/L): For calibration.

Procedure:

-

To a suitable aliquot of the sample containing copper, add 5 mL of hydroxylamine-hydrochloride solution and 10 mL of sodium citrate solution.

-

Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.

-

Add 10 mL of the this compound solution and mix well.

-

Transfer the solution to a separatory funnel and add 10 mL of chloroform.

-

Shake the funnel vigorously for 30 seconds to extract the copper-neocuproine complex into the organic layer.

-

Allow the layers to separate and collect the chloroform layer.

-

Dilute the chloroform extract to a known volume (e.g., 25 mL) with ethanol or methanol.

-

Measure the absorbance of the solution at 457 nm using a spectrophotometer, against a reagent blank prepared in the same manner.

-

Determine the copper concentration from a calibration curve prepared using standard copper solutions.

Total Antioxidant Capacity (CUPRAC) Assay

The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is used to measure the total antioxidant capacity of a sample.[3][4]

Principle: Antioxidants in the sample reduce the cupric-neocuproine complex (Cu(II)-Nc) to the cuprous-neocuproine complex (Cu(I)-Nc), which has a strong absorbance at 450 nm. The increase in absorbance is proportional to the total antioxidant capacity of the sample.

Reagents:

-

Copper(II) chloride solution (1.0 x 10⁻² M): The source of cupric ions.

-

This compound solution (7.5 x 10⁻³ M in ethanol): The chelating agent.

-

Ammonium acetate (B1210297) buffer (1.0 M, pH 7.0): To maintain the optimal pH.

-

Trolox solution: As a standard for calibration.

Procedure:

-

In a test tube, mix 1 mL of copper(II) chloride solution, 1 mL of this compound solution, and 1 mL of ammonium acetate buffer.

-

Add x mL of the antioxidant-containing sample and (1-x) mL of distilled water to bring the total volume to 4.1 mL.

-

Mix the solution and let it stand at room temperature for 30 minutes.

-

Measure the absorbance at 450 nm against a reagent blank.

-

The antioxidant capacity is expressed as Trolox equivalents.

Signaling Pathways and Biological Relevance

This compound's biological activities are intrinsically linked to its ability to chelate copper, a metal essential for numerous cellular processes. By modulating copper homeostasis, this compound can influence various signaling pathways, making it a subject of interest in drug development, particularly in cancer research.

Inhibition of Transcription

The this compound-copper(I) complex can act as an inhibitor of both prokaryotic and eukaryotic transcription. It is believed that the complex binds to single-stranded DNA within the "open complex" that forms during transcription initiation, thereby stalling the process.

Caption: Inhibition of transcription by the this compound-copper(I) complex.

Induction of Oxidative Stress and Cell Death in Cancer Cells

In the context of cancer, the this compound-copper complex can exhibit cytotoxic effects by promoting the generation of reactive oxygen species (ROS). This leads to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound for researchers in life sciences and drug development.

Workflow for a Cell Viability Assay

This workflow outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.

Caption: Workflow for assessing the effect of this compound on cancer cell viability.

Workflow for Measuring Total Antioxidant Capacity (CUPRAC Assay)

This workflow details the procedure for quantifying the total antioxidant capacity of a biological sample.

Caption: Workflow for the CUPRAC total antioxidant capacity assay.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its well-characterized molar absorptivity in the presence of copper(I) allows for sensitive and specific quantification of this essential metal. Furthermore, its ability to modulate copper-dependent biological processes, including transcription and redox homeostasis, provides a valuable avenue for investigating disease mechanisms and developing novel therapeutic strategies. The detailed protocols and workflows presented in this guide offer a solid foundation for the effective application of this compound in both analytical and biological research.

References

The Discovery and Enduring Legacy of Phenanthroline Ligands in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen) and its derivatives are a class of rigid, planar, and electron-deficient heterocyclic organic compounds that have become indispensable in the field of analytical chemistry. Their ability to form stable and intensely colored complexes with a variety of metal ions has established them as crucial reagents in spectrophotometry and as redox indicators. This technical guide provides an in-depth exploration of the discovery, historical development, and core analytical applications of phenanthroline ligands, complete with quantitative data, detailed experimental protocols, and workflow visualizations to serve as a comprehensive resource for researchers and professionals.

A Chronicle of Discovery and Development

The journey of phenanthroline in analytical chemistry began in the late 19th century. In 1898, German chemist F. Blau first synthesized 1,10-phenanthroline and noted its characteristic intense red color when reacted with ferrous ions.[1] However, the analytical significance of this discovery remained largely untapped for several decades.

It wasn't until the early 1930s that the analytical prowess of phenanthroline was fully realized. The groundbreaking work of G. H. Walden, Jr., L. P. Hammett, and R. P. Chapman at Columbia University led to the development of the tris(1,10-phenanthroline)iron(II) complex, which they named "ferroin".[1] Their research, published in 1931, established ferroin (B110374) as a highly effective and practical oxidation-reduction indicator.[1] They demonstrated its sharp and reversible color change from red in its reduced form to a pale blue in its oxidized form, occurring at a high redox potential.[1] This made it an ideal indicator for titrations involving strong oxidizing agents.

The widespread availability and adoption of 1,10-phenanthroline and its derivatives in analytical laboratories were significantly propelled by the efforts of G. Frederick Smith of the University of Illinois and his chemical company.[1]

Core Analytical Applications

The unique properties of phenanthroline ligands have led to their widespread use in two primary areas of analytical chemistry: spectrophotometric analysis and redox titrations.

Spectrophotometric Determination of Metal Ions

The intense and stable color of the complexes formed between 1,10-phenanthroline and certain metal ions, particularly the deep red tris(1,10-phenanthroline)iron(II) complex ([Fe(phen)₃]²⁺), forms the basis for a highly sensitive and selective method for their quantification.[1][2][3] The color intensity of the complex is independent of pH in the range of 2 to 9, and the complex is very stable over time.[1][2][3] This method obeys Beer's Law over a considerable concentration range, allowing for accurate determination of metal ion concentrations.[1][2]

Redox Indicators

The tris(1,10-phenanthroline)iron(II) complex, ferroin, is a widely used redox indicator.[4][5] The color change from the intense red of the Fe(II) complex to the pale blue of the Fe(III) complex ([Fe(phen)₃]³⁺) is sharp and reversible, making it an excellent visual indicator for the endpoint of redox titrations.[1][4] The redox potential of the ferroin/ferriin system can be modified by introducing substituent groups onto the phenanthroline ring, allowing for a range of indicators with different transition potentials.[4]

Quantitative Data

The utility of phenanthroline ligands in analytical chemistry is underpinned by their specific chemical and physical properties. The following tables summarize key quantitative data for these compounds and their metal complexes.

Table 1: Stability Constants of Divalent First-Row Transition Metal-Phenanthroline Complexes

| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |

| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |

| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |

| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |

| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |

| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent system. The data presented here are representative values compiled from various sources under comparable conditions.[6]

Table 2: Properties of Ferroin as a Redox Indicator

| Property | Value |

| Molar Absorptivity (ε) of [Fe(phen)₃]²⁺ | 11,100 L mol⁻¹ cm⁻¹ at λmax = 508 nm[2][3] |

| Redox Potential (E⁰) | +1.06 V in 1 M H₂SO₄[4][5] |

| Color of Reduced Form ([Fe(phen)₃]²⁺) | Red[1][4] |

| Color of Oxidized Form ([Fe(phen)₃]³⁺) | Pale Blue[1][4] |

Experimental Protocols

Spectrophotometric Determination of Iron with 1,10-Phenanthroline

This protocol outlines the steps for the quantitative determination of iron in a sample.

1. Preparation of Reagents:

-

Standard Iron Solution (e.g., 10 ppm): Accurately weigh a precise amount of primary standard ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, dissolve it in deionized water, add a small amount of concentrated sulfuric acid to prevent hydrolysis and oxidation, and dilute to a known volume in a volumetric flask.[1][2]

-

1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in deionized water. Gentle warming may be necessary to facilitate dissolution.[1][3]

-

Hydroxylamine (B1172632) Hydrochloride Solution (e.g., 10% w/v): Dissolve hydroxylamine hydrochloride in deionized water. This solution acts as a reducing agent to ensure all iron is in the Fe(II) state.[1][3]

-

Sodium Acetate (B1210297) Buffer Solution (e.g., 1.2 M): Dissolve sodium acetate in deionized water. This buffer is used to maintain the pH of the solution within the optimal range for complex formation (pH 2-9).[2][3]

2. Preparation of Calibration Standards:

-

Prepare a series of standard solutions by accurately pipetting varying volumes of the stock iron solution into separate volumetric flasks.[2][3]

-

To each flask, add the hydroxylamine hydrochloride solution, the 1,10-phenanthroline solution, and the sodium acetate buffer.[2][3]

-

Dilute each standard to the mark with deionized water and allow sufficient time for the color to fully develop.[3]

-

A blank solution should be prepared in the same manner, omitting the iron standard.[2][3]

3. Preparation of the Unknown Sample:

-

An aliquot of the unknown sample is transferred to a volumetric flask.

-

The same amounts of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer are added as for the standards.

-

The solution is then diluted to the mark with deionized water.

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the [Fe(phen)₃]²⁺ complex, which is approximately 508 nm.[2][3]

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each of the standard solutions and the unknown sample.[2]

5. Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the iron standards.

-

Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.[2]

Redox Titration using Ferroin Indicator

This protocol describes a general procedure for a redox titration using ferroin as an indicator, for example, the titration of an analyte with a standard solution of a strong oxidizing agent like ceric sulfate.

1. Preparation of Reagents:

-

Analyte Solution: Prepare the solution of the substance to be analyzed in an appropriate solvent.

-

Standard Titrant Solution: Prepare a standardized solution of a suitable oxidizing agent (e.g., Ce(SO₄)₂).

-

Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO₄·7H₂O in deionized water and dilute to 100 mL.[7]

2. Titration Procedure:

-

Pipette a known volume of the analyte solution into a flask.

-

Add a few drops of the ferroin indicator solution. The solution should turn red, indicating the presence of the reduced form of the indicator.

-

Titrate the analyte solution with the standard oxidizing agent from a burette.

-

The endpoint of the titration is reached when the color of the solution sharply changes from red to pale blue.[1] This color change persists for at least one minute.

-

Record the volume of the titrant used.

3. Calculation:

-

Calculate the concentration of the analyte using the stoichiometry of the reaction and the volume and concentration of the titrant used.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described analytical procedures.

Caption: Experimental workflow for the spectrophotometric determination of iron.

Caption: Workflow for a redox titration using ferroin indicator.

References

Theoretical Basis of the CUPRAC Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay, a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances. This guide will delve into the theoretical underpinnings of the assay, provide detailed experimental protocols, and present quantitative data for key antioxidants, making it an essential resource for professionals in research and drug development.

Core Principles of the CUPRAC Assay

The CUPRAC assay is an electron transfer-based method that measures the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction.[1] The core of the assay lies in the reduction of the cupric ion (Cu(II)) to the cuprous ion (Cu(I)) by antioxidant compounds.[2] This reaction is facilitated by the use of a specific chelating agent, neocuproine (2,9-dimethyl-1,10-phenanthroline), which forms a stable, colored complex with the resulting cuprous ion.[3][4]